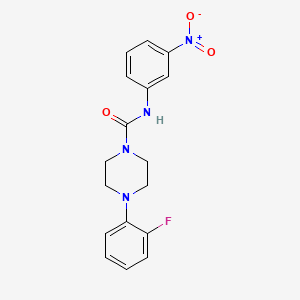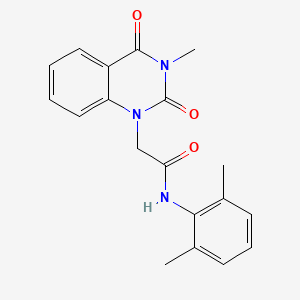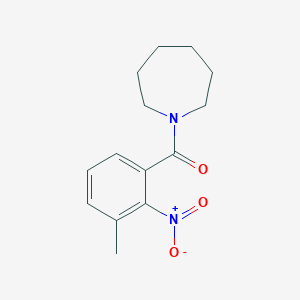![molecular formula C19H20N2O3 B5755326 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5755326.png)
3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBD belongs to the class of benzamide derivatives and has been found to exhibit promising results in the treatment of various neurological disorders.
Mecanismo De Acción
3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide acts as a dopamine and serotonin receptor modulator, which helps in regulating the activity of these neurotransmitters. It has been found to bind to the D1 and D2 dopamine receptors and the 5-HT2A serotonin receptor, resulting in the modulation of their activity. This modulation leads to an increase in the release of dopamine and serotonin, which helps in treating various neurological disorders.
Biochemical and Physiological Effects
3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been found to exhibit several biochemical and physiological effects, including an increase in the release of dopamine and serotonin, an improvement in cognitive function, and a reduction in the symptoms of Parkinson's disease and schizophrenia. It has also been found to have a neuroprotective effect, which helps in preventing the degeneration of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments include its ability to modulate dopamine and serotonin receptors, its neuroprotective effect, and its potential therapeutic applications in various neurological disorders. However, the limitations of using 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments include its high cost, limited availability, and potential side effects.
Direcciones Futuras
There are several future directions for the research on 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide for its potential clinical use.
Conclusion
In conclusion, 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a promising chemical compound that has the potential to be used in the treatment of various neurological disorders. Its ability to modulate dopamine and serotonin receptors, its neuroprotective effect, and its potential therapeutic applications make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its optimal dosage and administration route for its potential clinical use.
Métodos De Síntesis
The synthesis of 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the condensation of 3-methoxybenzoic acid with 1-pyrrolidinecarbonyl chloride, followed by the reaction with 2-aminobenzamide. The final product is obtained after recrystallization from ethyl acetate.
Aplicaciones Científicas De Investigación
3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Studies have shown that 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has the ability to modulate the activity of dopamine and serotonin receptors, which are known to play a crucial role in the pathogenesis of these disorders.
Propiedades
IUPAC Name |
3-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-15-8-6-7-14(13-15)18(22)20-17-10-3-2-9-16(17)19(23)21-11-4-5-12-21/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVHPKDRISGSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)


![{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5755302.png)
![ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)
![2-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5755318.png)
![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)

![4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755338.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxyphenol](/img/structure/B5755356.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)